molecular formula C22H27ClN4O2S B2561176 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421506-01-5

3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2561176
CAS No.: 1421506-01-5
M. Wt: 446.99
InChI Key: APYXNIQJYFYSMX-UHFFFAOYSA-N
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Description

This compound features a pyrimido[2,1-b][1,3]thiazin-6-one core fused with a dihydropyrimidine ring. Key structural attributes include:

  • Position 3: A piperazine-1-carbonyl group substituted with a 5-chloro-2-methylphenyl moiety.
  • Position 7: An ethyl group.
  • Position 8: A methyl group.

The piperazine-carbonyl linkage likely enhances bioavailability by improving solubility, while the chloro-methylphenyl substituent may influence receptor binding affinity. The ethyl and methyl groups at positions 7 and 8 could modulate steric and electronic properties, impacting metabolic stability .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-7-ethyl-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2S/c1-4-18-15(3)24-22-27(21(18)29)12-16(13-30-22)20(28)26-9-7-25(8-10-26)19-11-17(23)6-5-14(19)2/h5-6,11,16H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXNIQJYFYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (CAS Number: 1421506-01-5) is a synthetic derivative belonging to the class of piperazine-based heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN4O2SC_{22}H_{27}ClN_{4}O_{2}S, with a molecular weight of 447.0 g/mol . The structure features a piperazine ring substituted with a chloro-methylphenyl group and a pyrimidine-thiazine core, which may contribute to its biological activity.

PropertyValue
CAS Number1421506-01-5
Molecular FormulaC22H27ClN4O2S
Molecular Weight447.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antiviral Activity : Certain piperazine derivatives have shown significant antiviral properties. For instance, compounds with structural similarities have been effective against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
  • Anticancer Potential : Piperazine analogs have been explored for their anticancer activities. Studies suggest that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines .
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial in neurological disorders .

1. Antiviral Efficacy

A study demonstrated that similar compounds exhibited an EC50 value (the concentration required to inhibit viral replication by 50%) in the range of 5–28 μM against respiratory syncytial virus (RSV). This suggests that the target compound may possess comparable antiviral efficacy .

2. Anticancer Activity

In vitro studies on piperazine derivatives have shown promising results against various cancer cell lines. For instance, derivatives with specific substituents exhibited IC50 values (the concentration that inhibits cell growth by 50%) ranging from 9.19 μM to 32.2 μM , highlighting their potential as anticancer agents .

3. Neuropharmacological Studies

Research on related compounds has revealed their ability to act as allosteric modulators of metabotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity. These findings suggest potential applications in treating neurological disorders such as schizophrenia and anxiety .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The structural similarity of this compound to known antidepressants positions it as a candidate for further investigation in the treatment of depression and anxiety disorders. Studies have shown that modifications to the piperazine ring can significantly enhance efficacy against depressive symptoms .

Antimicrobial Properties

Piperazine derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. The compound's structure allows for potential interactions with microbial enzymes or cell membranes, making it a candidate for developing new antimicrobial agents .

CNS Activity

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been reported to exhibit neuroprotective effects and could be explored for conditions like Alzheimer's disease or schizophrenia .

Antioxidant Activity

Preliminary studies on related compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Antidepressant Efficacy

A study conducted on piperazine derivatives revealed that modifications to the carbonyl group significantly influenced their antidepressant activity. The tested compounds showed varying degrees of serotonin reuptake inhibition, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Antimicrobial Evaluation

In vitro tests on synthesized piperazine derivatives indicated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group was found to enhance this activity, highlighting the importance of structural features in determining efficacy .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis leverages key transformations:

Reaction Type Key Reagents/Conditions Outcome
Cycloaddition (three-component)DMAD/DEtAD, isocyanides, 2-amino-4H-1,3-thiazin-4-onesDihydropyrimido-thiazine ring formation
Amide couplingCoupling agents (e.g., EDC), carbodiimidesAttachment of piperazine substituent via carbonyl group
HalogenationChlorinating agents (e.g., Cl₂, SOCl₂)Introduction of chlorine substituents on the phenyl ring

Analytical Characterization

The compound’s structure and purity are verified using:

  • Nuclear magnetic resonance (NMR) spectroscopy : Confirms aromatic and heterocyclic proton environments.

  • Mass spectrometry : Validates molecular weight (≈345.8 g/mol) and isotopic distribution.

  • High-performance liquid chromatography (HPLC) : Assesses reaction yields and impurity profiles.

Functional Group Reactivity

The compound’s functional groups enable diverse chemical transformations:

Key reactive sites :

  • Carbonyl group : Participates in nucleophilic acyl substitution (e.g., reacting with amines or alcohols).

  • Thiazine ring : Susceptible to electrophilic aromatic substitution due to sulfur’s electron-withdrawing effects.

  • Piperazine moiety : Enables further functionalization via alkylation or acylation.

Challenges and Optimization

  • Regioselectivity control : Ensuring correct substitution patterns during cycloaddition.

  • Yield optimization : Balancing reaction conditions (e.g., solvent choice, temperature) to maximize purity.

  • Scalability : Adapting multi-component reactions to larger-scale synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimido-Thiazinone/Pyrimido-Oxazine Cores

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Notes
Target Compound Pyrimido[2,1-b][1,3]thiazin-6-one 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl), 7-ethyl, 8-methyl Likely multi-step condensation Data not available in evidence
8-Amino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one () Pyrimido[2,1-b][1,3]thiazin-6-one 8-amino group Bromination and phosphorylation Simpler structure; lacks piperazine
2-(4-Chlorophenyl)-8-(methylthio)-pyrimido[2,1-b][1,3]oxazin-6-one () Pyrimido[2,1-b][1,3]oxazin-6-one 4-chlorophenyl, methylthio Condensation with chalcone derivatives Oxazine core may reduce metabolic stability vs. thiazinone

Piperazine-Containing Analogues

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Notes
Target Compound Pyrimido-thiazinone Piperazine linked via carbonyl to 5-chloro-2-methylphenyl Not explicitly described Piperazine may enhance CNS penetration
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethylphenyl)piperazin-1-yl)butan-1-one () Arylpiperazine Trifluoromethylphenyl, pyrazole Coupling of arylpiperazine with butanoic acid Designed for receptor selectivity
3-(4-Chlorophenyl)-7-hydroxy-8-(piperazin-1-ylmethyl)-chromen-4-one () Chromen-4-one Piperazinylmethyl, 4-chlorophenyl Multi-step alkylation Chromenone core distinct from pyrimido-thiazinone

Heterocyclic Fused Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Notes
3-Methyl-1,4-diphenyl-7-thioxo-pyrazolo-pyrimidino-pyridine () Pyrazolo-pyrimidino-pyridine Thioxo, methyl, diphenyl One-pot multi-component synthesis Antibacterial/antifungal activity
3-[5-(4-Methoxyphenyl)-pyrrolo-thiazolo-pyrimidin-6-yl]-triazolo-thiadiazin-6-one () Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolo-thiadiazine Reaction with monochloroacetic acid Complex heterocyclic framework
3-Chloro-8-phenyl-pyrimido-triazin-4-one () Pyrimido[2,1-c][1,2,4]triazin-4-one Chloro, phenyl, thiophen-2-yl Reported hydrazine coupling Thiophene may enhance π-π interactions

Key Findings and Insights

Structural Flexibility: The target compound’s piperazine-carbonyl group distinguishes it from simpler pyrimido-thiazinones (e.g., ) and may improve pharmacokinetics compared to oxazine derivatives ().

Synthetic Complexity : Multi-component reactions () and chalcone condensations () are common for fused heterocycles, but the target compound’s synthesis likely requires precise control due to its piperazine and ethyl/methyl substituents.

Thiazinone/thiazole cores () are associated with antimicrobial activity, though this remains speculative for the target.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
CyclizationOxalyl chloride, DMF, reflux, 8 h60-75%
Piperazine couplingHOBt/TBTU, DMF, NEt₃, RT, 12 h50-65%

Basic: How can spectroscopic methods (e.g., NMR, IR) confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Pyrimido-thiazinone protons: δ 2.3–3.1 ppm (ethyl/methyl groups), δ 6.8–7.5 ppm (aromatic protons from the 5-chloro-2-methylphenyl group) .
    • Piperazine carbonyl: Carbonyl carbon at ~170 ppm in ¹³C NMR .
  • IR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Modular substitutions : Vary the piperazine’s aryl group (e.g., replace 5-chloro-2-methylphenyl with fluorobenzyl or pyridinyl derivatives) to assess impact on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
  • In vitro assays : Test analogs for enzyme inhibition (e.g., kinase or protease assays) and correlate with logP/TPSA values to refine solubility-bioactivity balance .

Advanced: How to address contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Measure metabolic stability (CYP450 inhibition assays) and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .
  • Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility, as seen in similar low-bioavailability piperazine derivatives .
  • Theoretical frameworks : Apply compartmental PK/PD modeling to reconcile in vitro IC₅₀ with in vivo exposure metrics .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., GROMACS) to assess stability of the piperazine-carbonyl interaction over 100 ns trajectories .
  • QSAR models : Train regression models using descriptors like molar refractivity, hydrogen bond acceptors, and ClogP to predict IC₅₀ values .
  • AI-driven libraries : Use platforms like COMSOL Multiphysics with AI modules to screen virtual libraries for analogs with improved target affinity .

Basic: What are critical purity criteria, and how are they validated?

Answer:

  • HPLC : Achieve ≥95% purity using a C18 column (ACN/water + 0.1% TFA, 1 mL/min) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual solvents : GC-MS to ensure DMF/EtOAc levels meet ICH Q3C guidelines .

Advanced: How to resolve spectral data ambiguities (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
  • Variable Temperature NMR : Shift rotameric populations of the piperazine ring to simplify splitting patterns .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Advanced: What strategies mitigate synthetic byproducts (e.g., dimerization or hydrolysis)?

Answer:

  • Protecting groups : Temporarily protect the piperazine nitrogen with Boc groups during cyclization to prevent nucleophilic side reactions .
  • Low-temperature coupling : Perform acylations at 0°C to minimize hydrolysis of the carbonyl intermediate .
  • Additive screening : Use molecular sieves or scavengers (e.g., polymer-bound TEA) to absorb excess reagents .

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